Tetrabutylammonium fluoride trihydrate

描述

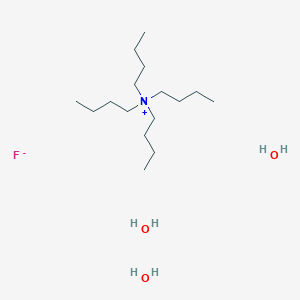

Tetrabutylammonium fluoride trihydrate is a quaternary ammonium salt with the chemical formula (C₄H₉)₄NF·3H₂O. It is commonly used as a source of fluoride ions in organic solvents. This compound is commercially available as a white solid trihydrate and as a solution in tetrahydrofuran. This compound is known for its role in organic synthesis, particularly in the removal of silyl ether protecting groups and as a phase transfer catalyst .

作用机制

Target of Action

Tetrabutylammonium fluoride trihydrate (TBAF) primarily targets silyl ether protecting groups in organic compounds . It also targets C-Si bonds , converting them into carbanions . The fluoride ion in TBAF is a strong hydrogen bond acceptor, which makes it an effective source of fluoride ions in organic solvents .

Mode of Action

TBAF interacts with its targets by acting as a source of fluoride ions in organic solvents . As a deprotecting agent, TBAF in DMSO converts O-silylated enolates into carbonyls . When interacting with C-Si bonds, TBAF generates carbanions that can be trapped with electrophiles or undergo protonolysis .

Biochemical Pathways

TBAF is involved in various biochemical pathways. It is used in reactions like aldol-type condensation reactions, Michael-type reactions, and ring-opening reactions . It also acts as a promoter in cross-coupling reactions and cyclization of carbocycles and heterocycles .

Pharmacokinetics

It’s known that the fluoride ion in tbaf is a strong hydrogen bond acceptor, which affects its solubility in organic solvents . This property could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of TBAF’s action is the removal of silyl ether protecting groups from organic compounds . This allows for further chemical reactions to take place. Additionally, TBAF’s interaction with C-Si bonds results in the formation of carbanions, which can then be trapped with electrophiles or undergo protonolysis .

Action Environment

The action of TBAF is influenced by environmental factors such as the presence of water and the type of solvent used. TBAF samples are almost always hydrated, resulting in the formation of bifluoride (HF 2−), hydroxide (OH −), as well as fluoride . The basicity of fluoride increases significantly when transitioning from aqueous to aprotic solvents . Furthermore, the strong hydrogen bonding ability of fluoride with water means that wet TBAF and anhydrous TBAF show dramatic differences in fluoride nucleophilicity .

生化分析

Biochemical Properties

Tetrabutylammonium fluoride trihydrate is a mild base used in various biochemical reactions . It is used in reactions like aldol-type condensation reactions, Michael-type reactions, and ring-opening reactions . It is also used as a promoter in cross-coupling reactions and cyclization of carbocycles and heterocycles

Cellular Effects

It is known to cause skin and eye irritation, and may cause respiratory irritation

Molecular Mechanism

This compound is used as a source of fluoride ion in organic solvents . As a fluoride source in organic solvents, it is used to remove silyl ether protecting groups . It is also used as a phase transfer catalyst and as a mild base . As a deprotecting agent, this compound in DMSO will convert O-silylated enolates into carbonyls . With C-Si bonds, this compound gives carbanions that can be trapped with electrophiles or undergo protonolysis .

Temporal Effects in Laboratory Settings

This compound is known to be unstable under certain conditions . Heating samples of the hydrated material to 77 °C under vacuum causes decomposition to the hydrogen difluoride salt . Similarly, samples dried at 40 °C under high vacuum still contain 10-30 mol% of water and some 10% of difluoride .

准备方法

Synthetic Routes and Reaction Conditions

Tetrabutylammonium fluoride trihydrate can be synthesized through several methods:

Ion-Exchange Method: This involves passing hydrofluoric acid through an ion-exchange resin, followed by tetrabutylammonium bromide.

Acid-Base Reaction: Tetrabutylammonium hydroxide reacts with hydrogen fluoride in an aqueous solution to form this compound.

Cation Exchange Reaction: This method uses an ion exchange column with aqueous hydrofluoric acid solution.

Reaction with Potassium Fluoride: Dissolving potassium fluoride and tetrabutylammonium salt in water, followed by low-temperature crystallization and vacuum drying, yields this compound.

Industrial Production Methods

The industrial production of this compound typically involves the ion-exchange method due to its efficiency and scalability. The process is environmentally friendly as it avoids the use of organic solvents and hydrofluoric acid .

化学反应分析

Types of Reactions

Tetrabutylammonium fluoride trihydrate undergoes various types of chemical reactions, including:

Deprotection Reactions: It is used to remove silyl ether protecting groups in organic synthesis.

Substitution Reactions: It participates in nucleophilic substitution reactions, such as the conversion of vinyl bromides to terminal acetylenes.

Cross-Coupling Reactions: It acts as a promoter in Hiyama cross-coupling reactions of aryl and heteroaryl chlorides with aryltrialkoxysilanes.

Common Reagents and Conditions

Reagents: Common reagents used with this compound include hydrogen fluoride, potassium fluoride, and tetrabutylammonium bromide

Conditions: Reactions typically occur in polar solvents such as acetonitrile and dimethyl sulfoxide.

Major Products

Carbonyl Compounds: Deprotection of O-silylated enolates leads to the formation of carbonyl compounds.

Terminal Acetylenes: Dehydrobromination of vinyl bromides results in terminal acetylenes.

科学研究应用

Tetrabutylammonium fluoride trihydrate has a wide range of applications in scientific research:

相似化合物的比较

Similar Compounds

Tetrabutylammonium Bromide: Similar in structure but provides bromide ions instead of fluoride ions.

Tetrabutylammonium Hydroxide: Provides hydroxide ions and is used as a strong base.

Tetrabutylammonium Chloride: Provides chloride ions and is used in phase transfer catalysis.

Uniqueness

Tetrabutylammonium fluoride trihydrate is unique due to its ability to provide fluoride ions in organic solvents, which are typically challenging to achieve with inorganic fluoride salts. Its high solubility and stability in organic solvents make it a valuable reagent in organic synthesis .

生物活性

Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O) is a quaternary ammonium salt with significant applications in organic synthesis and materials science. Its biological activity, particularly as a pharmaceutical intermediate and solvent, has garnered attention in various research studies. This article explores the biological properties, mechanisms of action, and relevant case studies associated with TBAF·3H₂O.

- Molecular Formula : C₁₆H₃₈FNO₃

- Molecular Weight : 279.48 g/mol

- CAS Number : 87749-50-6

- Solubility : Highly soluble in water (43 mg/ml) and other polar solvents .

TBAF·3H₂O acts primarily as a fluoride ion source in chemical reactions. The fluoride ion is known for its ability to facilitate various nucleophilic substitutions, making TBAF·3H₂O a valuable reagent in organic synthesis. Additionally, it has been shown to interact with polysaccharides and cellulose, enhancing their solubility and processing characteristics .

1. Pharmaceutical Synthesis

TBAF·3H₂O is instrumental in the synthesis of fluorinated compounds, such as 6-fluoropurine derivatives. These compounds have potential applications in antiviral and anticancer therapies due to their ability to interfere with nucleic acid synthesis .

2. Ecotoxicological Studies

Research indicates that TBAF·3H₂O exhibits varying degrees of ecotoxicity depending on concentration and exposure duration. In studies involving ionic liquids, TBAF was assessed for its effects on aquatic organisms, revealing potential risks associated with its use in industrial applications .

Case Study 1: Depolymerization of Silicone-Based Materials

Researchers investigated the efficacy of TBAF·3H₂O in the depolymerization of silicone-based materials. The results demonstrated that TBAF could effectively break down these polymers under mild conditions, suggesting its utility in recycling processes .

Case Study 2: Interactions with Cellulose

In a study exploring the interactions between ionic liquids and polysaccharides, TBAF·3H₂O was found to dissolve cellulose without pretreatment within 15 minutes at room temperature. This characteristic positions TBAF as a promising solvent for biomass processing and conversion technologies .

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₃₈FNO₃ |

| Molecular Weight | 279.48 g/mol |

| Solubility | 43 mg/ml |

| Melting Point | 62-63 °C |

| pH (50g/l, 25°C) | 7-8 |

Table 2: Biological Activity Overview

| Activity | Description |

|---|---|

| Antiviral Synthesis | Used in synthesizing fluorinated antiviral agents |

| Ecotoxicity | Varies; requires careful handling |

| Biomass Processing | Enhances cellulose solubility |

属性

IUPAC Name |

tetrabutylazanium;fluoride;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.FH.3H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;/h5-16H2,1-4H3;1H;3*1H2/q+1;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPTXBCIDSFGBF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.O.O.O.[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H42FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471191 | |

| Record name | Tetrabutylammonium fluoride trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87749-50-6 | |

| Record name | Tetrabutylammonium fluoride trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。